molecular formula C9H17NO3S B13192346 4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione

4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione

Cat. No.: B13192346
M. Wt: 219.30 g/mol
InChI Key: CORNTJJLLNTYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[45]decane-8,8-dione is a chemical compound with a unique spiro structure, which includes both oxygen and sulfur atoms in its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the spiro ring.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms in the spiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

(8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-4-yl)methanamine

InChI

InChI=1S/C9H17NO3S/c10-7-8-1-4-13-9(8)2-5-14(11,12)6-3-9/h8H,1-7,10H2

InChI Key

CORNTJJLLNTYQM-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1CN)CCS(=O)(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.